molecular formula C26H26N2O7 B578078 Z-Tyr-Tyr-OH CAS No. 10417-83-1

Z-Tyr-Tyr-OH

Cat. No. B578078
CAS RN: 10417-83-1
M. Wt: 478.501
InChI Key: IDAUTLPLQAQNMW-GOTSBHOMSA-N
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Description

Z-Tyr-Tyr-OH is a tyrosine derivative . It is also known as N-Carbobenzyloxy-L-tyrosine or Z-L-Tyrosine . L-Tyrosine is an essential amino acid that exhibits in vitro antioxidant and antiradical activities. It is used as a precursor to synthesize catecholamines in human keratinocytes, and also for the synthesis of proteins and thyroid hormones .


Synthesis Analysis

The synthesis of Z-Tyr-Tyr-OH involves various processes. For instance, tyrosine nitration is monitored in Met-Enkephalin, rev-Prion protein, and α-synuclein models . The nitration process leads to the formation of 3-nitro-L-tyrosine . Another study discusses the detection of tyrosine and monitoring of tyrosinase activity using an enzyme cascade-triggered colorimetric reaction .


Molecular Structure Analysis

The molecular structure of Z-Tyr-Tyr-OH is represented by the linear formula: HOC6H4CH2CH(NHCOOCH2C6H5)COOH . The molecular weight is 315.32 . UV–Vis spectroscopy of tyrosine side-groups is used in studies of protein structure .


Physical And Chemical Properties Analysis

Z-Tyr-Tyr-OH has a molecular weight of 478.49 . The linear formula of Z-Tyr-Tyr-OH is HOC6H4CH2CH(NHCOOCH2C6H5)COOH . The optical activity is [α]22/D +11°, c = 1 in acetic acid .

Scientific Research Applications

  • Controlled Self-Assembly of Modified Aromatic Amino Acids : Z-Tyr-Tyr-OH, among other modified amino acids like Z-Phe-OH and Z-Trp-OH, has been reported to self-assemble into well-defined structures like fibers, spheres, and flower-like structures. These self-assemblies, characterized using various techniques, have potential applications in the fabrication and design of novel materials (Gour et al., 2021).

  • Graphene Oxide Amplification Platform : A study describes the use of tyrosinase, which is related to tyrosine (Tyr), in conjunction with zinc oxide quantum dots on a graphene oxide platform. This setup increases sensitivity for detecting hydroxylated polychlorobiphenyls, indicating potential applications in environmental sensing and monitoring (Rather, Pilehvar, & Wael, 2014).

  • Aromatic-Histidine Interactions in Zinc Finger Motifs : The structural implications of tyrosine, including its modified forms like Z-Tyr-Tyr-OH, are significant in zinc finger motifs. These interactions play a crucial role in the architecture and function of zinc finger proteins, which are important in DNA binding and gene regulation (Jasanoff & Weiss, 1993).

  • Synthesis of Phosphotyrosine-Containing Peptides : Research into the synthesis of phosphotyrosine-containing peptides, which are important in studying protein phosphorylation, includes the use of derivatives like Z-Tyr[P(O)(NHR)2]-OBzl. This work contributes to the development of methodologies for peptide synthesis in biochemical research (Ueki et al., 1996).

  • Hydroxylation of Phenylalanine in Myocardial Ischemia : Studies have used tyrosine derivatives to measure hydroxyl radical production in myocardial ischemia. This research is crucial in understanding the pathogenesis of heart diseases and developing therapeutic strategies (Sun et al., 1993).

  • Photosystem II and Water Splitting Mechanism : Research on photosystem II in plants, crucial for understanding photosynthesis, involves studying intermediates like tyrosine Z•, which mediates electron transfer. Understanding these processes can inform the development of artificial photosynthesis systems (Zahariou et al., 2007).

Safety And Hazards

Z-Tyr-Tyr-OH should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O7/c29-20-10-6-17(7-11-20)14-22(28-26(34)35-16-19-4-2-1-3-5-19)24(31)27-23(25(32)33)15-18-8-12-21(30)13-9-18/h1-13,22-23,29-30H,14-16H2,(H,27,31)(H,28,34)(H,32,33)/t22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDAUTLPLQAQNMW-GOTSBHOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Tyr-Tyr-OH

Citations

For This Compound
2
Citations
A Neuberger, K Brocklehurst - Hydrolytic Enzymes, 1988 - books.google.com
… In the case of pig pepsin, it was found that near pH 4.5, with a relatively poor substrate such as Z-Glu-Tyr-OH or Z-Tyr-Tyr-OH, significant amounts of H-Tyr-TyrOH are formed [260261]. …
Number of citations: 0 books.google.com
A Neuberger, K Brocklehurst - 1987 - books.google.com
This newest volume in the impressive New Comprehensive Biochemistry series presents up-to-date discussions of six types of hydrolytic enzyme that are well characterized structurally: …
Number of citations: 33 books.google.com

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